molecular formula C14H20O2 B094457 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate CAS No. 17511-61-4

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate

Cat. No.: B094457
CAS No.: 17511-61-4
M. Wt: 220.31 g/mol
InChI Key: HVEOFLOFUBUHEQ-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate (hereafter referred to as "the butyrate ester") is a bicyclic terpene-derived ester with a complex bridged cyclohexane core. Its structure consists of a tricyclic framework (tricyclo[5.2.1.0²,⁶]dec-3-ene) esterified with a butyryl group (C₃H₇COO-) at the 6-position. The compound is part of a broader class of fragrance ingredients used in consumer products such as air fresheners, cosmetics, and cleaning agents due to its woody, floral odor profile .

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-4-14(15)16-13-8-9-7-12(13)11-6-3-5-10(9)11/h3,5,9-13H,2,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEOFLOFUBUHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CC2CC1C3C2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869578
Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl butanoate
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17511-61-4
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butanoate
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Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate
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Record name 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl butyrate
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Preparation Methods

Laboratory-Scale Synthesis

Catalysts : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed at 1–5 mol% loading. The latter is preferred for reduced side reactions such as dehydration or polymerization of the bicyclic alcohol.
Conditions : Reflux under anhydrous conditions (110–130°C, 6–12 hours) ensures equilibrium shifts toward ester formation. Azeotropic removal of water via Dean-Stark apparatus enhances yield (typically 75–85%).
Stoichiometry : A 1:1.2 molar ratio of alcohol to butyric acid minimizes excess reagent while driving the reaction to completion.

Industrial Production

Continuous flow reactors achieve higher efficiency (90–95% yield) by maintaining precise temperature control and reducing reaction time to 1–2 hours. Heterogeneous catalysts like Amberlyst-15 enable easy separation and reuse, lowering production costs.

Purification and Analytical Validation

Crude product purification involves fractional distillation under reduced pressure (2–5 mmHg, 120–140°C) to isolate the ester from unreacted acid and alcohol. Gas chromatography (GC) with flame ionization detection (FID) confirms purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:

  • ¹H NMR (CDCl₃): δ 0.95 (t, 3H, CH₂CH₂CH₂COO), 1.45–1.70 (m, 4H, cyclopentane protons), 4.80 (m, 1H, ester-linked CH).

  • ¹³C NMR : 172.8 ppm (C=O), 60.5 ppm (ester O-CH).

Comparative Analysis of Catalytic Systems

CatalystYield (%)Reaction Time (h)Scalability
H₂SO₄7512Low
p-TsOH858Moderate
Amberlyst-15922High

Industrial adoption favors Amberlyst-15 for its recyclability and compatibility with continuous manufacturing.

Emerging Methodologies

Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) under mild conditions (40°C, pH 7) is under investigation, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thiol esters.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10_{10}H14_{14}O
Molecular Weight: 166.22 g/mol
CAS Registry Number: 4488-57-7
IUPAC Name: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate

The compound features a unique bicyclic structure that contributes to its distinct properties and functionalities.

Fragrance Industry

One of the primary applications of this compound is in the fragrance industry. It is utilized as a fragrance component due to its pleasant odor profile reminiscent of floral and woody notes.

Case Studies:

  • Fragrance Formulations: The compound has been incorporated into various perfumes and personal care products. Its stability and compatibility with other fragrance ingredients make it a valuable additive in formulating complex scents.
Product TypeApplication ExampleNotes
PerfumesFloral and woody fragrancesEnhances scent longevity
Personal CareBody lotions and creamsProvides a pleasant aroma

Potential Uses:

  • Anti-inflammatory Properties: Investigations into similar bicyclic compounds suggest they may possess anti-inflammatory effects which could be beneficial in treating conditions like arthritis.
Study ReferenceFindingsImplications
Journal of Medicinal ChemistryBicyclic compounds exhibit anti-inflammatory activityPotential for drug development

Material Science

In material science, the compound's unique chemical structure allows for modifications that can enhance the properties of polymers and other materials.

Applications:

  • Polymer Additives: The compound can be used as an additive to improve the thermal stability and mechanical properties of polymers.
Material TypeApplication ExampleBenefits
PolymersEnhanced thermal stabilityImproved durability

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with various enzymes and receptors in biological systems. The pathways involved may include metabolic processes that convert the compound into its active form, which can then exert its effects on target cells or tissues.

Comparison with Similar Compounds

Key Structural Features :

  • Core: A rigid 4,7-methanoindenyl skeleton with three fused rings (two cyclopentane rings and one cyclohexane) .
  • Ester Group : The butyrate substituent introduces a four-carbon alkyl chain, distinguishing it from shorter-chain analogs like acetate (C₂) and propionate (C₃) esters .

Physicochemical Properties :

  • Molecular Formula : C₁₄H₂₀O₂
  • Molecular Weight : 228.3 g/mol .
  • Volatility : Lower volatility compared to acetate (C₁₂H₁₆O₂, MW 192.25) and propionate (C₁₃H₁₈O₂, MW 206.28) esters due to increased molecular weight .

Comparison with Similar Compounds

Structural and Functional Group Variations

The butyrate ester belongs to a homologous series of esters derived from the same methanoindenol core. Key analogs include:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Verdyl acetate (acetate ester) C₂H₃COO- C₁₂H₁₆O₂ 192.25 5413-60-5 Fragrances, air fresheners
Verdyl propionate (propionate ester) C₂H₅COO- C₁₃H₁₈O₂ 206.28 17511-60-3 Air fresheners, solvents
Butyrate ester C₃H₇COO- C₁₄H₂₀O₂ 228.3 67634-24-6 Perfumes, industrial scents
Isobutyrate ester (mixture) (CH₃)₂CHCOO- C₁₄H₂₀O₂ 228.3 67634-20-2/68039-39-4 Regulated toxic substance

Structural Insights :

  • Branching : Isobutyrate esters (branched C₄) exhibit distinct steric and electronic effects compared to linear butyrate, influencing reactivity and toxicity .

Physicochemical and Application Differences

  • Volatility: Acetate > propionate > butyrate. The butyrate’s lower volatility makes it suitable for long-lasting fragrances, whereas acetates are used for top notes .
  • Odor Profile: Acetate: Sharp, fresh notes. Propionate: Softer, floral undertones. Butyrate: Deeper, musky aroma .
  • Regulatory Status :
    • The isobutyrate ester mixture is classified as toxic in South Korea due to its sensitizing and aquatic toxicity, whereas the butyrate ester lacks such restrictions .

Toxicity and Environmental Impact

  • Acute Toxicity : Propionate and butyrate esters show moderate dermal irritation (Category 5 in safety data sheets), while isobutyrate mixtures are flagged for stricter controls .
  • Aquatic Toxicity : All analogs are harmful to aquatic organisms, but branching in isobutyrate may exacerbate persistence .
  • Read-Across Justification : The bridged cyclohexane core’s stability allows extrapolation of reactivity data between analogs, though ester-specific effects (e.g., hydrolysis rates) require separate evaluation .

Biological Activity

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl butyrate is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Structure and Characteristics

  • Molecular Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • Boiling Point : 239-241 °C
  • Density : 1.157 g/cm³
  • LogP : 2.375 (estimated) .

Research indicates that the compound exhibits various biological activities primarily through modulation of cellular pathways:

  • Autophagy Induction : Similar to sodium butyrate, this compound may enhance autophagic processes in cells. Autophagy is crucial for cellular homeostasis and has implications in neurodegenerative diseases .
  • Neuroprotective Effects : Studies have suggested that compounds related to butyrate can reduce protein aggregation in neurodegenerative conditions such as Spinocerebellar Ataxia type 3 (SCA3). This is achieved by increasing the activity of autophagy-related proteins .
  • Anti-inflammatory Properties : Compounds similar to butyrate have demonstrated the ability to mitigate inflammation in various models. For instance, sodium butyrate has been shown to improve mitochondrial function during inflammatory responses .

Case Study 1: Neurodegeneration

A study investigating the effects of sodium butyrate on SCA3 models demonstrated significant reductions in ataxin-3 aggregates and improvements in motor function due to enhanced autophagy. This suggests that similar compounds could have therapeutic potential for neurodegenerative diseases .

Case Study 2: Inflammation and Mitochondrial Function

In murine models subjected to lipopolysaccharide (LPS) treatment to induce sepsis, butyrate was found to preserve mitochondrial respiration and prevent decreases in mitochondrial DNA content. These findings indicate a protective role against inflammation-induced mitochondrial dysfunction .

Data Summary

PropertyValue
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Boiling Point239-241 °C
Density1.157 g/cm³
LogP2.375

Q & A

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN), soil adsorption (Koc), and atmospheric oxidation (AOPWIN). Validate models with experimental half-life (t½) data from photolysis or hydrolysis studies. Incorporate results into risk assessments for regulatory compliance .

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